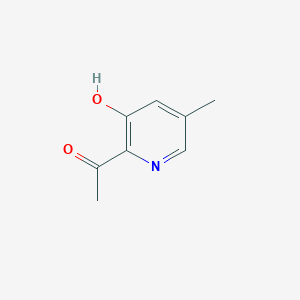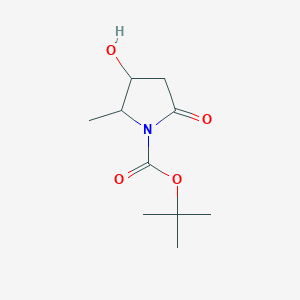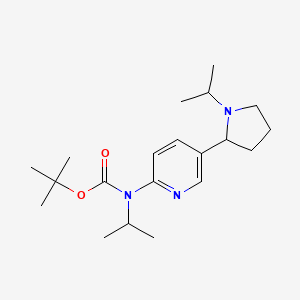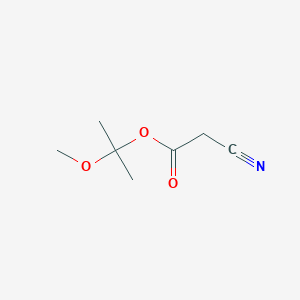
Tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is known for its unique chemical structure and biological activity, making it a subject of interest in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and supply .
Análisis De Reacciones Químicas
Types of Reactions: Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Aplicaciones Científicas De Investigación
Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and biological activity. In industry, it is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cell function and signal transduction, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate include other pyrrolidine derivatives with similar chemical structures and properties. These compounds may share some biological activities and applications but differ in their specific effects and uses.
Uniqueness: What sets Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate apart from similar compounds is its unique combination of chemical structure and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-6-12(7-11(8,5)14)9(13)15-10(2,3)4/h8,14H,6-7H2,1-5H3 |
Clave InChI |
YSHFQGLESIRPQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC1(C)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B11818119.png)











![Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B11818200.png)

